N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-prop-2-enylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3S/c1-2-8-14-18(15,16)10-3-9-17-12-6-4-11(13)5-7-12/h2,4-7,14H,1,3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHSEZQTCMBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide typically involves the reaction of allyl bromide with 3-(4-fluorophenoxy)propane-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pain Management
Studies have demonstrated that N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide exhibits significant analgesic effects in animal models of neuropathic pain. For instance, in a chronic constriction injury model in rats, this compound effectively reduced cold allodynia symptoms, which are often resistant to conventional analgesics . The mechanism involves inhibition of TRPM8-mediated pathways, leading to decreased pain perception.
Cancer Treatment
Recent investigations into the anticancer properties of sulfonamide derivatives have highlighted this compound as a promising candidate. Its structural analogs have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis in cancer cells suggests potential therapeutic benefits in oncology .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process involving the reaction of allyl sulfonamides with fluorinated phenolic compounds, allowing for the exploration of various substitutions that may enhance its biological activity .
Neuropathic Pain Model
In a study focusing on neuropathic pain induced by oxaliplatin, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain scores compared to control groups, validating its potential as a treatment for chemotherapy-induced neuropathy .
Antitumor Activity
Another study evaluated the efficacy of sulfonamide derivatives, including this compound, against human cancer cell lines. The findings revealed that these compounds exhibited significant growth inhibition rates, particularly against ovarian and lung cancer cells, highlighting their potential as anticancer agents .
Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Pain Management | TRPM8 Antagonism | Significant reduction in cold allodynia symptoms |
| Cancer Treatment | Induction of Apoptosis | Cytotoxic effects on breast and colon cancer cells |
| Synthesis | Multi-step chemical reactions | Variations enhance biological activity |
Mechanism of Action
The mechanism of action of N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .
Comparison with Similar Compounds
Structural Features
The target compound’s structure distinguishes it from other sulfonamide derivatives. Key comparisons include:
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide
- Substituents: Allyl group, 4-fluorophenoxy, and sulfonamide.
- Potential Advantages: The allyl group may offer sites for further functionalization or influence reactivity. The fluorine atom likely improves lipophilicity and resistance to oxidative metabolism.
Example 1 Compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide)
- Substituents : Complex heterocyclic systems (pyrazolo-pyrimidin and chromen rings), methylsulfonamide, and multiple fluorine atoms.
- Key Differences : Higher molecular weight (589.1 g/mol) and rigid aromatic systems may reduce solubility but enhance target binding specificity .
Example 53 Compound (2-fluoro-N-isopropylbenzamide derivative)
- Substituents : Fluorobenzamide and isopropyl group.
- Key Differences : Absence of a sulfonamide moiety; the amide group may alter hydrogen-bonding interactions compared to sulfonamides.
Physicochemical Properties
A comparative analysis of available data is summarized below:
*LogP: Octanol-water partition coefficient (estimates based on structural fragments).
- Solubility : The target compound’s simpler structure may confer better aqueous solubility than Example 1’s bulky heterocycles.
Biological Activity
N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group, which is known for its diverse pharmacological properties. The presence of the 4-fluorophenoxy moiety enhances its lipophilicity and may influence its interaction with biological targets.
Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of specific enzymes involved in metabolic pathways. The sulfonamide group can mimic p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folate synthesis in bacteria. This mechanism is crucial for their antibacterial activity, as it disrupts bacterial DNA synthesis and cell division .
Antibacterial Activity
This compound has been investigated for its antibacterial properties. Similar compounds in the sulfonamide class have demonstrated significant activity against both gram-positive and certain gram-negative bacteria. The structure-function relationship suggests that modifications to the phenyl ring can enhance antibacterial efficacy by improving binding affinity to target enzymes .
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives, including those with similar structures to this compound. These compounds have shown promise in inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of caspases . For instance, related compounds have demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines, indicating significant cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis; cell cycle arrest | |
| Enzyme Inhibition | Inhibition of dihydropteroate synthase |
Case Study: Anticancer Effects
A study investigating the effects of sulfonamide derivatives on human cancer cells revealed that specific modifications could significantly enhance their anticancer properties. In particular, compounds that activated caspase pathways showed increased apoptosis rates in treated cells compared to controls. For example, at a concentration of 10 µg/mL, late apoptotic cells increased significantly, indicating a dose-dependent response to treatment .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-allyl-3-(4-fluorophenoxy)propane-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and sulfonamide formation. For example, 3-(4-fluorophenoxy)propan-1-ol can be synthesized by refluxing 4-fluorophenol with 3-chloropropanol in n-propanol using K₂CO₃/KI as a base catalyst. Subsequent methanesulfonation is achieved with methanesulfonyl chloride and triethylamine. Intermediates are characterized via NMR (¹H, ¹³C, and ¹⁹F), FTIR, and mass spectrometry. Purity is confirmed using HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Identifies allyl protons (δ 5.1–5.8 ppm) and fluorophenoxy aromatic protons (δ 6.8–7.2 ppm).
- ¹⁹F NMR : Confirms the para-fluorine substituent (δ -115 to -120 ppm).
- FTIR : Detects sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₅FNO₃S).
Advanced Research Questions
Q. How can researchers resolve contradictory data in the compound’s inhibitory activity across different cancer cell lines?
- Methodological Answer : Contradictions may arise due to cell-specific factors (e.g., expression levels of target proteins or metabolic enzymes). To address this:
- Use orthogonal assays (e.g., Western blotting for target engagement alongside cell viability assays).
- Perform pharmacokinetic profiling to assess intracellular concentrations.
- Conduct genomic sequencing of resistant cell lines to identify compensatory pathways. Reference structural analogs in fluorophenyl sulfonamides for cross-validation .
Q. What experimental strategies improve the metabolic stability of this compound derivatives?
- Methodological Answer :
- Steric hindrance : Introduce bulky groups (e.g., cyclopropyl) near the sulfonamide to reduce cytochrome P450-mediated oxidation.
- Isotopic labeling : Use deuterium at metabolically labile positions (e.g., allyl group).
- In vitro microsomal assays : Compare stability in human vs. rodent liver microsomes to prioritize derivatives.
- Computational modeling : Predict metabolic hotspots using tools like MetaSite or StarDrop .
Q. How should researchers design structure-activity relationship (SAR) studies to optimize target selectivity?
- Methodological Answer :
- Core modifications : Vary the fluorophenoxy moiety (e.g., meta-fluoro vs. ortho-fluoro analogs) and sulfonamide linker length.
- Biological profiling : Test derivatives against panels of kinases or GPCRs to identify off-target effects.
- Crystallography : Resolve co-crystal structures with the target protein to guide rational design.
- Data normalization : Use Z-score analysis to distinguish significant activity changes from assay noise .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?
- Methodological Answer :
- Rodent models : Use BRAF-mutant xenografts in nude mice for oncology studies.
- Dosing regimens : Compare oral vs. intravenous administration to assess bioavailability.
- Biomarker monitoring : Measure target modulation in plasma/tumor tissue via ELISA or LC-MS/MS.
- Toxicology : Conduct GLP-compliant studies to evaluate hepatotoxicity and renal clearance .
Data Analysis and Experimental Design
Q. How can researchers statistically analyze dose-response discrepancies between enzymatic and cellular assays?
- Methodological Answer :
- Apply four-parameter logistic (4PL) regression to calculate IC₅₀ values.
- Use Bland-Altman plots to visualize systematic biases between assay formats.
- Perform bootstrapping to estimate confidence intervals for potency ratios.
- Consider membrane permeability (e.g., PAMPA assay) to explain reduced cellular activity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
- Purification : Use preparative HPLC with orthogonal columns (C18 and HILIC) to isolate high-purity batches (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
